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Abstract

2-Aminopropanediamide, also known as aminomalonamide, is a versatile and crucial
intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical
structure, featuring a central carbon atom bonded to an amine group and two carboxamide
groups, provides a reactive scaffold for the construction of complex heterocyclic systems. This
technical guide delves into the synthesis, chemical properties, and significant applications of 2-
Aminopropanediamide as a pharmaceutical intermediate, with a particular focus on its role in
the production of the antiviral agent Favipiravir. Detailed experimental protocols, quantitative
data, and pathway visualizations are provided to offer a comprehensive resource for
researchers and professionals in the field of drug development.

Introduction

The landscape of modern drug discovery and development is characterized by the need for
efficient and scalable synthetic routes to novel and existing active pharmaceutical ingredients
(APIs). Pharmaceutical intermediates are the building blocks that enable the assembly of these
complex molecules. 2-Aminopropanediamide (CAS No: 62009-47-6) has emerged as a
significant intermediate due to its utility in synthesizing a range of heterocyclic compounds with
proven therapeutic value.[1] This guide will explore the synthesis, properties, and key
applications of this important molecule.
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Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Aminopropanediamide is
essential for its effective use in synthesis. Key properties are summarized in the table below.[2]

[3]141[5]

Property Value

Molecular Formula CsH7Ns0:2

Molecular Weight 117.11 g/mol

Appearance White to off-white or pale yellow solid

Melting Point 180-185 °C

Boiling Point 410.1 °C at 760 mmHg (Predicted)

Density 1.399 g/cm3 (Predicted)

Purity Typically = 97%

Solubility Sparingly soluble in DMSO and Methanol

inChi 1S/C3H7N302/c4-1(2(5)7)3(6)8/h1H,4H2,
(H2,5,7)(H2,6,8)

InChlKey GFQBSQXXHYLABK-UHFFFAOYSA-N

SMILES C(C(=O)N)(C(=O)N)N

Synthesis of 2-Aminopropanediamide

Several synthetic routes to 2-Aminopropanediamide have been developed, with two
prominent methods utilizing diethyl aminomalonate and 2-chloromalonic ester as starting
materials.

Synthesis from Diethyl 2-Aminomalonate

This method involves the ammonolysis of diethyl 2-aminomalonate.[4][6]

Experimental Protocol:
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» Weigh 17.5 g of diethyl 2-aminomalonate and add it to 22 g of a 50% aqueous ammonium
chloride solution.

» Heat the mixture to reflux at 100 °C for 2 hours.
 After the reaction is complete, cool the mixture and filter to collect the solid product.
o Dry the collected solid with hot air at 60 °C for 8 hours to obtain 2-Aminopropanediamide.

Quantitative Data:

Parameter Value
Yield 87%
Purity >99%

Synthesis from 2-Chloromalonic Ester and Ammonium
Carbonate

A cost-effective and industrially scalable method involves the reaction of a 2-chloromalonic
ester with ammonium carbonate.[7]

Experimental Protocol:

In a reaction vessel, mix 100 g of 2-dimethyl chloropropionate with 400 ml of water.

e Add 57.6 g of ammonium carbonate to the mixture.

e Heat the reaction system to 50 °C and maintain for 6 hours.

» Increase the temperature to 65 °C and continue the reaction for an additional 2 hours.
o Concentrate the reaction liquid to one-third of its original volume.

e Cool the concentrated solution to induce crystallization.

« Filter the crystals and dry to yield 2-Aminopropanediamide.
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Quantitative Data:

Parameter Value
Yield 86.6%
Purity 99.2%

Role as a Pharmaceutical Intermediate

2-Aminopropanediamide serves as a critical precursor in the synthesis of several important
pharmaceutical compounds and intermediates.

Synthesis of Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug effective against a range of RNA viruses.
[8] 2-Aminopropanediamide is a key starting material in a green and sustainable synthesis of
Favipiravir and its structural analogs.[3] The synthesis involves a one-pot condensation
reaction of 2-Aminopropanediamide with an arylglyoxal in an alkaline solution.[3]

Experimental Workflow for Favipiravir Analogs:

Reactants Reaction Conditions

2-Aminopropanediamide Arylglyoxal Aqueous Alkaline Solution (e.g., NaOH) Heating (e.g., 80°C)

A

Y

One-Pot Condensation

Product

3-Hydroxy-5-arylpyrazine-2-carboxamide

(Favipiravir Analog)

Click to download full resolution via product page
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Caption: Synthesis of Favipiravir analogs from 2-Aminopropanediamide.
Mechanism of Action of Favipiravir:

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-
ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of
viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[8][9]
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Caption: Mechanism of action of Favipiravir.

Synthesis of 2-Amino-Malononitrile

2-Amino-malononitrile is another valuable intermediate in organic synthesis. It can be prepared
from 2-Aminopropanediamide through dehydration.[6]

Experimental Protocol:

e Weigh 15 g of 2-Aminopropanediamide and suspend it in 150 ml of toluene.

o Under stirring, add 15 g of solid phosgene portion-wise.

e Heat the mixture to reflux for 12 hours.

o After the reaction, add 20 g of 20% sodium hydroxide solution to quench excess phosgene.

o Extract the product with toluene, dehydrate the organic layer, and concentrate to obtain 2-
amino-malononitrile.

Synthesis of 2-Methyl-5-Pyrazine Formate

2-Methyl-5-pyrazine formate is an important intermediate for hypoglycemic and hypolipidemic
agents.[10] 2-Aminopropanediamide is a key reactant in the initial cyclization step.
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Synthetic Pathway Overview:

Methylglyoxal 2-Aminopropanediamide

3-Hydroxy-5-methylpyrazine-2-formamide

3-Hydroxy-5-methylpyrazine-2-carboxylic acid

3-Halogeno-5-methylpyrazine-2-carboxylic acid

2-Methyl-5-pyrazine formate

Click to download full resolution via product page
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Caption: Synthesis of 2-Methyl-5-pyrazine formate.

Characterization Data

The structural integrity of 2-Aminopropanediamide is confirmed through various
spectroscopic techniques. Predicted NMR data is presented below.[11]

Spectrum Predicted Chemical Shifts (8, ppm)

7.38 (2H, brs), 7.23 (2H, brs), 3.73 (1H, s), 2.13
1H-NMR (400 MHz, DMSO-ds)

(2H, s)
13C-NMR Data not readily available in the provided search
results.
Conclusion

2-Aminopropanediamide is a highly valuable and versatile intermediate in the pharmaceutical
industry. Its straightforward synthesis and reactive nature make it an ideal starting material for
the construction of complex, biologically active molecules. The successful application of 2-
Aminopropanediamide in the synthesis of the antiviral drug Favipiravir underscores its
importance in addressing global health challenges. The detailed protocols and data presented
in this guide aim to facilitate further research and development involving this pivotal
pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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